molecular formula C9H15BrN2O B13553582 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol

3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol

Cat. No.: B13553582
M. Wt: 247.13 g/mol
InChI Key: OJIRXHAFVYULHD-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromine atom, an ethyl group, and a methyl group attached to the pyrazole ring, along with a propanol side chain. Pyrazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, leading to debromination or hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Debrominated compounds, hydrogenated pyrazole derivatives

    Substitution: Azides, thiol-substituted compounds

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
  • 3-(4-Fluoro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
  • 3-(4-Iodo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol

Uniqueness

3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C9H15BrN2O

Molecular Weight

247.13 g/mol

IUPAC Name

3-(4-bromo-2-ethyl-5-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H15BrN2O/c1-3-12-8(5-4-6-13)9(10)7(2)11-12/h13H,3-6H2,1-2H3

InChI Key

OJIRXHAFVYULHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)CCCO

Origin of Product

United States

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